N-(3-Hydroxypropyl)-2-phenylmethoxyacetamide
Description
N-(3-Hydroxypropyl)-2-phenylmethoxyacetamide is an acetamide derivative characterized by a phenylmethoxy group (-OCH₃) attached to the acetamide backbone and a 3-hydroxypropyl substituent on the nitrogen atom. For instance, enzymatic oxidation of protected alcohols derived from 3-aminopropanol achieves a 75% yield in a two-step process, with costs heavily influenced by enzyme prices (e.g., alcohol dehydrogenase, ADH) . This compound and its analogs are explored as intermediates in pharmaceutical synthesis, particularly for statin side-chain precursors .
Properties
IUPAC Name |
N-(3-hydroxypropyl)-2-phenylmethoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c14-8-4-7-13-12(15)10-16-9-11-5-2-1-3-6-11/h1-3,5-6,14H,4,7-10H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTHYTJRRBXPMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxypropyl)-2-phenylmethoxyacetamide typically involves the reaction of 3-hydroxypropylamine with 2-phenylmethoxyacetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and flow rates. The continuous flow process ensures consistent product quality and allows for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxypropyl)-2-phenylmethoxyacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-(3-oxopropyl)-2-phenylmethoxyacetamide.
Reduction: Formation of N-(3-hydroxypropyl)-2-phenylmethoxyethylamine.
Substitution: Formation of various substituted phenylmethoxyacetamides depending on the nucleophile used.
Scientific Research Applications
N-(3-Hydroxypropyl)-2-phenylmethoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Hydroxypropyl)-2-phenylmethoxyacetamide involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the phenylmethoxyacetamide moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among similar compounds include:
- Substituents on the aromatic ring: Methoxy (-OCH₃), chloro (-Cl), hydroxyl (-OH), nitro (-NO₂), or methyl (-CH₃).
- N-substituents : Hydroxypropyl, phenylpropyl, or complex alkyl/aryl chains.
Physicochemical and Functional Properties
- Hydrophilicity : The 3-hydroxypropyl group enhances water solubility compared to phenylpropyl or purely aromatic N-substituents .
- Electron-Donating vs.
- Thermal Stability : Phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide) exhibit high thermal stability, making them suitable for polymer synthesis , whereas acetamides are more tailored for pharmaceutical intermediates .
Research Findings and Challenges
Biological Activity
N-(3-Hydroxypropyl)-2-phenylmethoxyacetamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a hydroxypropyl group and a phenylmethoxy moiety. Its chemical structure can be represented as follows:
This structure suggests potential interactions with various biological targets, particularly in the central nervous system and other physiological systems.
Anticonvulsant Activity
Research indicates that compounds similar to this compound exhibit anticonvulsant properties. For instance, derivatives such as S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide have demonstrated significant anticonvulsant activity in various animal models:
- Frings audiogenic seizure-susceptible mouse model : ED50 = 13.21 mg/kg (i.p.)
- Maximal electroshock test : ED50 = 44.46 mg/kg (mice, i.p.)
- 6-Hz psychomotor seizure model : ED50 = 71.55 mg/kg (mice, i.p.) .
These findings suggest that this compound may have similar efficacy in managing seizures.
Safety Profile
In vitro studies have assessed the cytotoxicity of related compounds in cell lines such as HepG2 (liver cancer) and H9c2 (cardiac) cells. Results indicated that these compounds are safe at concentrations up to 100 µM, highlighting a favorable safety profile for potential therapeutic use .
The mechanisms through which this compound exerts its effects may involve several pathways:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
